2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid is an organic compound with the molecular formula C9H11N3S It is a derivative of hydrazinecarbothioamide and is characterized by the presence of a phenylethylidene group attached to the hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid typically involves the reaction of hydrazinecarbothioamide with acetophenone. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The reaction can be represented as follows:
Hydrazinecarbothioamide+Acetophenone→2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenylethylidene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce hydrazine derivatives.
Scientific Research Applications
2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarbothioamide: A precursor in the synthesis of 2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid.
Phenylethylidenehydrazine: Shares a similar hydrazine moiety but lacks the carbodithioic acid group.
1,2-di(1-phenylethylidene)hydrazine: Contains two phenylethylidene groups attached to the hydrazine moiety.
Uniqueness
This compound is unique due to the presence of both the phenylethylidene and carbodithioic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
52756-43-1 |
---|---|
Molecular Formula |
C9H10N2S2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
(1-phenylethylideneamino)carbamodithioic acid |
InChI |
InChI=1S/C9H10N2S2/c1-7(10-11-9(12)13)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13) |
InChI Key |
RASNKBCDPRTHEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)S)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.